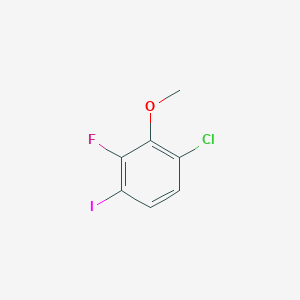

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXWFFXMNUUWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Polyhalogenated Scaffolds in Drug Discovery: A Technical Guide to 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, polyhalogenated arenes serve as highly programmable building blocks. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) is a premium halogenated anisole derivative that exemplifies this utility. Featuring three distinct halogens (chloro, fluoro, and iodo) alongside an electron-donating methoxy group, this scaffold allows researchers to perform sequential, chemoselective cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers utilizing this compound in complex molecule construction.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental physicochemical properties of a building block is the first step in designing robust synthetic routes. The structural data for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is summarized below, cross-referenced from authoritative chemical databases [1].

| Property | Value |

| Chemical Name | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene |

| CAS Number | 2384019-48-9 |

| Molecular Formula | C₇H₅ClFIO |

| Molecular Weight | 286.47 g/mol |

| SMILES String | COC1=C(F)C(I)=CC=C1Cl |

| InChIKey | KKXWFFXMNUUWKD-UHFFFAOYSA-N |

| Typical Purity | ≥98% |

| Storage Conditions | 2-8°C, sealed, dry, protected from light |

Structural Causality: The steric and electronic environment of this molecule is highly calculated. The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group that typically directs electrophilic aromatic substitution to the ortho and para positions. However, because C1 (chloro) and C3 (fluoro) are occupied, the ring is sterically hindered, leaving the C-I bond at C4 as the primary reactive site for transition-metal catalysis, while C5 remains the only open site for further electrophilic attack [1].

Mechanistic Reactivity & Regioselectivity

The true value of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene lies in its "halogen hierarchy." When subjected to palladium- or copper-catalyzed cross-coupling conditions, the halogens do not react simultaneously. Instead, they follow a strict kinetic sequence dictated by their Bond Dissociation Energies (BDE).

-

C-I Bond (Primary Site): With a BDE of approximately 65 kcal/mol, the carbon-iodine bond undergoes rapid oxidative addition with Pd(0) catalysts at room temperature or mild heating.

-

C-Cl Bond (Secondary Site): With a BDE of ~96 kcal/mol, the carbon-chlorine bond remains intact during standard C-I functionalization. It can be activated later in the synthesis using elevated temperatures and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).

-

C-F Bond (Stable Modulator): With a robust BDE of ~130 kcal/mol, the carbon-fluorine bond is highly stable under most catalytic conditions. It serves to modulate the pKa of adjacent functional groups, increase lipophilicity, and block metabolic liabilities (e.g., CYP450 oxidation) in final drug candidates.

Reactivity hierarchy of halogenated sites in 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.

Synthetic Methodologies & Validated Protocols

De Novo Synthesis via Sandmeyer-Type Iodination

Direct electrophilic iodination of a 1-chloro-3-fluoro-2-methoxybenzene precursor often yields complex, inseparable mixtures due to competing directing effects. To achieve absolute regiocontrol, the industry standard is a Sandmeyer-type iodination starting from the corresponding aniline [1].

Step-by-step synthetic workflow via Sandmeyer-type iodination.

Protocol 1: Regioselective Iodination

-

Diazotization: Suspend 1-chloro-3-fluoro-2-methoxy-4-aniline (1.0 equiv) in a solution of aqueous HCl (3.0 equiv). Cool the reaction vessel to 0–5°C using an ice-water bath.

-

Causality Check: Maintaining strict temperature control below 5°C is critical to prevent the premature thermal decomposition of the diazonium intermediate into an unwanted phenol byproduct.

-

-

Nitrosyl Cation Generation: Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes to ensure complete conversion to the diazonium salt.

-

Iodination: Dissolve KI (2.5 equiv) in water and add it dropwise to the diazonium solution.

-

Causality Check: A large excess of KI is utilized to drive the nucleophilic displacement of N₂ gas kinetically, maximizing the yield of the aryl iodide.

-

-

Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the evolution of nitrogen gas (bubbling) completely ceases, providing a visual, self-validating indicator of reaction completion.

-

Quenching & Workup: Dilute the mixture with ethyl acetate and add saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality Check: Na₂S₂O₃ reduces any unreacted, highly oxidative molecular iodine (I₂) to water-soluble iodide (I⁻), preventing discoloration and oxidative degradation of the product.

-

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the pure product[2].

Chemoselective Late-Stage Functionalization: Sonogashira Coupling

To demonstrate the utility of this building block, the following protocol outlines a chemoselective Sonogashira coupling at the C4 (iodo) position, leaving the C1 (chloro) position completely unreacted for future functionalization.

Protocol 2: C-I Selective Alkynylation

-

Preparation: In an oven-dried Schlenk flask, combine 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

-

Degassing: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality Check: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne. Rigorous anaerobic conditions are mandatory to prevent the depletion of the alkyne starting material.

-

-

Solvent Addition: Add a degassed mixture of triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

-

Causality Check: Because the C-I bond is highly reactive, room-temperature conditions are sufficient. Heating the reaction unnecessarily risks activating the C-Cl bond, which would destroy the chemoselectivity of the process.

-

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via chromatography.

Handling, Storage, and EHS Guidelines

As a halogenated anisole derivative, 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene requires specific handling to maintain its ≥98% purity profile [3][4]:

-

Temperature Control: Must be stored at 2-8°C . Elevated temperatures over prolonged periods can lead to gradual degradation.

-

Light Sensitivity: Aryl iodides are inherently susceptible to photolytic cleavage of the C-I bond, generating radical species. The compound must be stored in amber glass vials or wrapped in foil.

-

Atmosphere: Store sealed in a dry environment to prevent moisture-induced hydrolysis of trace impurities.

References

Chemical structure and properties of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

The following technical guide is structured to serve as a definitive reference for researchers utilizing 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) in high-precision organic synthesis and medicinal chemistry.

Structural Dynamics, Synthesis Logic, and Chemo-Selective Reactivity

Executive Summary & Core Identity

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is a highly functionalized, tetrasubstituted arene building block. Its value lies in its orthogonal reactivity profile : the presence of three distinct halogen atoms (I, Cl, F) alongside an electron-donating methoxy group allows for sequential, site-specific functionalization. This molecule is frequently employed as a scaffold in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials where precise substituent placement is critical.

Physicochemical Profile

| Property | Specification |

| CAS Number | 2384019-48-9 |

| IUPAC Name | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene |

| Molecular Formula | C₇H₅ClFIO |

| Molecular Weight | 286.47 g/mol |

| Physical State | Off-white to pale yellow solid (Standard Ambient Temp) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Structural Analysis & Electronic Topography

The molecule features a 1,2,3,4-substitution pattern, creating a sterically crowded environment that significantly influences its reactivity.

-

C1-Chlorine: Provides a secondary handle for cross-coupling (e.g., Buchwald-Hartwig) after the iodine is consumed.

-

C2-Methoxy: Acts as a Directing Group (DG) for lithiation and influences the electronic density of the ring via the mesomeric (+M) effect.

-

C3-Fluorine: Induces strong inductive (-I) withdrawal, increasing the acidity of the adjacent C4 position during synthesis and modulating the lipophilicity of the final compound.

-

C4-Iodine: The "softest" and most reactive center, serving as the primary site for palladium-catalyzed cross-coupling.

3D Conformation & Sterics

The methoxy group at C2 is flanked by Chlorine (C1) and Fluorine (C3). To minimize steric repulsion, the methyl group of the ether typically rotates out of the plane, or adopts a conformation away from the larger Chlorine atom. This "buttressing effect" can slightly retard reactions at the C1-Cl bond compared to less crowded isomers.

Synthesis Pathways: The Logic of Regiocontrol

Constructing this tetrasubstituted core requires overcoming the natural directing effects of the substituents. A direct electrophilic iodination of 1-chloro-3-fluoro-2-methoxybenzene would likely fail to target C4 selectively (favoring C5, para to the activating OMe).

Therefore, the Directed Ortho Metalation (DoM) strategy is the most scientifically robust protocol for synthesis.

Validated Synthetic Protocol (DoM Route)

This protocol relies on the acidity of the proton at C4, which is enhanced by the adjacent Fluorine atom (Ortho-F effect).

-

Precursor: 1-Chloro-3-fluoro-2-methoxybenzene.[1]

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Mechanism: The base deprotonates C4 selectively. While OMe is a coordinator, the acidity induced by Fluorine (ortho) dominates, favoring C4 over C6 (ortho to Cl).

-

Quench: Iodine (I₂).[1]

Experimental Workflow Diagram

The following diagram illustrates the decision logic between the DoM route and the classical Sandmeyer route.

Caption: Comparative logic of synthesis pathways. Path B (DoM) utilizes the inductive effect of Fluorine to achieve high regioselectivity at C4.

Reactivity Profile & Chemo-Selectivity

The utility of CAS 2384019-48-9 rests on the distinct bond dissociation energies (BDE) of its substituents: C-I < C-Cl < C-F . This allows for iterative cross-coupling without protecting groups.

Hierarchy of Functionalization

-

Primary Activation (C-I):

-

Reaction: Suzuki-Miyaura, Sonogashira, Heck.

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), 60-80°C.

-

Selectivity: >98% preference for C-I over C-Cl.

-

-

Secondary Activation (C-Cl):

-

Reaction: Buchwald-Hartwig Amination, Suzuki (using biaryl phosphine ligands like XPhos/SPhos).

-

Conditions: Requires oxidative addition facilitators (e.g., Pd₂dba₃ + XPhos), higher temps (100°C+).

-

Trigger: Only activates after C-I is consumed.

-

-

Tertiary Activation (C-F):

-

Reaction: Nucleophilic Aromatic Substitution (S_NAr).

-

Conditions: Requires strong nucleophiles (alkoxides, thiols) and electron-withdrawing groups installed at C4/C6 to activate the ring.

-

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Coupling a boronic acid at C4 while retaining the C1-Cl bond.

-

Setup: Charge a flask with 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent: Degassed Dioxane/Water (4:1).

-

Base: K₂CO₃ (2.0 equiv).

-

Execution: Heat to 60°C under Argon for 4-6 hours.

-

Monitoring: TLC/LCMS will show consumption of starting material. The C-Cl bond remains intact due to the lower temperature and lack of specialized ligands required for aryl chloride activation.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

-

Stability: Stable under normal conditions but light-sensitive (iodides degrade to liberate I₂, causing discoloration).

-

Disposal: Halogenated organic waste streams.

References

- Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference on DoM regioselectivity principles).

Sources

Molecular weight and formula of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and analytical techniques, this document will detail the molecule's fundamental properties, propose a logical synthetic approach, outline methods for its characterization, and discuss relevant safety considerations.

Molecular Profile and Physicochemical Properties

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is a halogenated anisole derivative with a complex substitution pattern that imparts unique electronic and steric properties. A thorough understanding of its molecular formula and weight is the cornerstone of any experimental work.

Molecular Formula and Weight

The molecular formula of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene has been determined to be C₇H₅ClFIO [1]. This composition dictates its molecular weight, which is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the most recent IUPAC atomic weight values, the calculated molecular weight is approximately 286.47 g/mol [1].

Table 1: Atomic Composition and Contribution to Molecular Weight

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 286.471 |

Note: The molecular weight provided by chemical suppliers is often a calculated value and may vary slightly based on the isotopic abundances used in the calculation.

Structural Features

The benzene ring is substituted with four different groups: a chloro group, a fluoro group, an iodo group, and a methoxy group. The relative positions of these substituents are critical for the molecule's chemical reactivity and its potential interactions in a biological or material context. The "1, 2, 3, 4" numbering of the substituents on the benzene ring dictates their spatial relationship.

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Approach

A retrosynthetic analysis helps to deconstruct the target molecule into simpler, commercially available starting materials.

Caption: A plausible retrosynthetic pathway for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.

This retrosynthetic analysis suggests that a key intermediate is a substituted aniline, which can be strategically functionalized.

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis based on the retrosynthetic analysis. This protocol is illustrative and would require experimental optimization.

Step 1: Acetylation of 4-Chloro-2-fluoroaniline The synthesis would logically begin with a commercially available substituted aniline, such as 4-chloro-2-fluoroaniline. The amino group is first protected, for example, by acetylation with acetic anhydride, to direct subsequent electrophilic substitution and to moderate the activating effect of the amino group.

Step 2: Electrophilic Iodination The resulting N-(4-chloro-2-fluorophenyl)acetamide would then undergo electrophilic iodination. A common iodinating agent is N-iodosuccinimide (NIS) in the presence of an acid catalyst. The directing effects of the substituents (ortho, para-directing acetamido group and ortho, para-directing halogens) would need to be carefully considered to achieve the desired regiochemistry. The iodine would be expected to add ortho to the strongly activating acetamido group.

Step 3: Hydrolysis of the Amide Following iodination, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to regenerate the aniline, yielding 4-chloro-2-fluoro-3-iodoaniline.

Step 4: Diazotization and Hydroxylation The amino group of the aniline is then converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures. The diazonium salt is a versatile intermediate. Gentle heating of the diazonium salt solution will lead to its replacement with a hydroxyl group.

Step 5: Methylation The final step is the methylation of the hydroxyl group to form the methoxy group. This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Caption: A proposed synthetic workflow for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.

Spectroscopic Characterization

The unambiguous identification and purity assessment of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (typically 6.5-8.0 ppm) will likely display a complex splitting pattern due to coupling between the two aromatic protons and coupling to the fluorine atom[2]. The methoxy protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic carbons typically resonate in the 110-160 ppm region, with the carbon attached to the electronegative oxygen of the methoxy group appearing at a lower field[2]. The carbon atoms bonded to the halogens will also exhibit characteristic chemical shifts.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula C₇H₅ClFIO. The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the monoisotopic iodine (¹²⁷I).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of specific functional groups. Key expected absorptions include:

-

C-H stretching from the aromatic ring and the methoxy group.

-

C=C stretching from the aromatic ring.

-

C-O stretching from the methoxy group.

-

C-X (Cl, F, I) stretching vibrations, although these are often in the fingerprint region and can be difficult to assign definitively.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is not available in the public domain, the safety precautions for this compound should be inferred from data on structurally related polyhalogenated aromatic compounds.

General Hazards of Polyhalogenated Aromatic Compounds:

-

Toxicity: Many halogenated aromatic compounds are known to be toxic and can have long-term health effects. They can be harmful if inhaled, ingested, or absorbed through the skin[3][4].

-

Irritation: They are often irritating to the skin, eyes, and respiratory system[5].

-

Environmental Persistence: Polyhalogenated aromatic compounds can be persistent in the environment and may bioaccumulate[3].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in drug discovery. The introduction of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination of chloro, fluoro, and iodo substituents in 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene offers a unique profile for potential use as a building block in the synthesis of novel pharmaceutical agents. The varying sizes and electronic properties of the halogens can be exploited to fine-tune interactions with protein binding pockets.

Conclusion

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is a polysubstituted aromatic compound with a defined molecular formula of C₇H₅ClFIO and a molecular weight of approximately 286.47 g/mol . While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and essential characterization and safety protocols based on established chemical principles. As a unique building block, this compound holds potential for the development of new molecules in the fields of medicinal chemistry and materials science, warranting further investigation into its synthesis and properties.

References

-

Halogenated Aromatic Poisoning (PCB and Others). (URL: [Link])

- Challenges of halogenated polycyclic aromatic hydrocarbons in foods: Occurrence, risk, and form

-

Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. (URL: [Link])

-

Supporting information. (URL: [Link])

-

MOLECULAR COMPLEXES OF METHOXYBENZENES. (URL: [Link])

-

SAFETY DATA SHEET. (URL: [Link])

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (URL: not available)

- CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (URL: )

-

Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT. (URL: [Link])

-

2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

Sources

Safety Data Sheet (SDS) for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

This technical guide provides an in-depth operational safety and handling framework for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene , a highly specialized poly-halogenated intermediate used in medicinal chemistry.

Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with synthetic utility, offering researchers a strategic approach to handling this compound during drug development workflows.

CAS No: 2384019-48-9 Formula: C₇H₅ClFIO Molecular Weight: 286.47 g/mol [1]

Part 1: Chemo-Structural Analysis & Reactivity Profile

Molecular Architecture

This molecule is a tetra-substituted benzene ring designed for orthogonal functionalization . Its value lies in the differential reactivity of its halogen substituents, allowing for sequential cross-coupling reactions.

| Position | Substituent | Electronic Effect | Synthetic Utility (Researcher's Note) |

| C-1 | Chlorine (-Cl) | Weak Deactivating | Latent Handle: Remains inert during standard Pd-catalyzed couplings (e.g., Suzuki) at the Iodine site. Requires specialized ligands for activation later. |

| C-2 | Methoxy (-OMe) | Strong Donating (+M) | Directing Group: Increases electron density at ortho/para positions; facilitates metalation but may sterically hinder C-1/C-3. |

| C-3 | Fluorine (-F) | Inductive Withdrawing (-I) | Metabolic Stability: Blocks metabolic oxidation at this site; modulates pKa of neighboring groups. |

| C-4 | Iodine (-I) | Weak Deactivating | Primary Reactive Site: The weakest C-X bond. Reacts first in cross-coupling (Suzuki, Sonogashira, Buchwald) under mild conditions. |

Reactivity & Stability Logic

-

Photolability: The Carbon-Iodine (C-I) bond is photosensitive. Exposure to UV or broad-spectrum light can cause homolytic cleavage, releasing iodine radicals and degrading the material into 1-chloro-3-fluoro-2-methoxybenzene.

-

Thermal Stability: As a polyhalogenated aromatic, it is generally stable at room temperature but prone to decomposition at elevated temperatures if traces of acid or metal impurities are present.

-

Nucleophilic Attack: The C-F bond is activated towards Nucleophilic Aromatic Substitution (

) if strong nucleophiles are used, due to the inductive withdrawal of the iodine and chlorine, though the electron-donating methoxy group mitigates this slightly.

Part 2: Hazard Identification & Risk Assessment[2][3]

GHS Classification (Derived from Analogous Polyhalogenated Anisoles)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology

-

Skin Absorption: Halogenated anisoles are lipophilic. While the methoxy group reduces volatility compared to benzene, the compound can permeate nitrile gloves over prolonged contact.

-

Sensitization Potential: Benzylic halides and aryl iodides are known skin sensitizers. Repeated exposure may induce allergic contact dermatitis.

Visualizing the Emergency Response

The following decision tree outlines the immediate actions required upon exposure, prioritizing the neutralization of potential iodine release and solvent co-exposure.

Figure 1: Immediate Triage Protocol for Halogenated Anisole Exposure.

Part 3: Strategic Handling & Storage Protocol

Storage Specifications

-

Temperature: 2°C to 8°C (Refrigerated). Cold storage retards the slow elimination of iodine.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, excluding oxygen prevents oxidative degradation of the methoxy group over long-term storage.

-

Container: Amber Glass vials with Teflon-lined caps.

-

Why: Clear glass allows UV penetration (200-400nm), which excites the non-bonding electrons on the iodine, leading to radical cleavage.

-

Experimental Handling (The "Self-Validating" Workflow)

To ensure data integrity and safety, follow this preparation protocol:

-

Visual Inspection: Check for yellow/brown discoloration. Pure compound should be off-white to pale yellow. Darkening indicates free iodine (

) formation. -

Solvent Choice:

-

Recommended: DCM, THF, DMF.

-

Avoid: Acetone (can form iodo-acetone species under basic conditions).

-

-

Weighing: Use a static-free spatula. Weigh inside a fume hood to capture micro-dust.

-

Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric Acid), as this can generate explosive iodinated species.

Part 4: Synthetic Utility & Reactivity Map

For drug development professionals, understanding the order of operations is critical. This diagram illustrates the chemoselective pathways available for this scaffold.

Figure 2: Chemoselective Functionalization Map. Note that the Iodine at C-4 is the primary handle for initial diversification.

Part 5: Quantitative Data Summary

| Property | Value / Specification | Source/Note |

| Physical State | Solid (Low melting point likely) | Analogous to 1-chloro-2-fluoro-3-iodo-4-methoxybenzene [1] |

| Color | Off-white to Light Yellow | Yellowing indicates |

| Boiling Point | ~312°C (Predicted) | Calculated via ACD/Labs algorithms for polyhalo-anisoles |

| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic nature |

| Purity Standard | ≥ 98% (HPLC) | Required for Pd-catalysis to prevent catalyst poisoning |

| Molecular Formula | ||

| InChI Key | KKXWFFXMNUUWKD-UHFFFAOYSA-N | Identifier [2] |

References

-

Sigma-Aldrich. (n.d.). 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene Product Specification. Retrieved from (Analogous structure used for physical state estimation).

-

ChemScene. (2024).[1] 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene MSDS & Properties. Retrieved from .[1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Polyhalogenated Benzenes. Retrieved from .

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

Sources

Strategic Sourcing and Technical Profile: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

This in-depth technical guide provides a comprehensive analysis of the supply chain, pricing, and synthetic utility of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9).

Executive Summary

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is a high-value, polysubstituted arene scaffold used primarily in the synthesis of complex agrochemicals (e.g., Halauxifen derivatives) and medicinal chemistry leads.[1] Its unique substitution pattern—featuring three distinct halogen handles (Cl, F, I) and a directing methoxy group—allows for orthogonal functionalization, making it a critical "pivot" molecule in library synthesis.

While commercially available from specialized catalog houses, the compound often carries a high markup due to its status as a custom-manufactured intermediate. This guide analyzes the "Make vs. Buy" equation, detailing the validated synthesis route via Directed Ortho Metalation (DoM) to empower researchers with cost-effective procurement strategies.

Part 1: Chemical Profile & Identification

| Parameter | Specification |

| Chemical Name | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene |

| CAS Number | 2384019-48-9 |

| Molecular Formula | C₇H₅ClFIO |

| Molecular Weight | 286.47 g/mol |

| MDL Number | MFCD32632292 |

| Appearance | Off-white to pale yellow solid |

| Storage | 2–8°C, Light Sensitive (Protect from UV) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Reactivity

The molecule is designed for chemoselective cross-coupling :

-

C4–Iodine: The most reactive site. Undergoes rapid Pd-catalyzed oxidative addition (Suzuki, Sonogashira, Buchwald-Hartwig) at room temperature or mild heating.

-

C1–Chlorine: Less reactive. Remains intact during C4 functionalization, serving as a latent handle for a second coupling event at elevated temperatures or with specialized ligands (e.g., Buchwald precatalysts).

-

C3–Fluorine: Provides metabolic stability and modulates lipophilicity. It generally resists nucleophilic aromatic substitution (

) unless the ring is further activated by strong electron-withdrawing groups at C5.

Part 2: Sourcing Landscape & Price Analysis

Market Status

This compound is not a bulk commodity.[2] It is classified as a Tier 3 Building Block , typically synthesized on-demand or held in small inventory (mg to gram scale) by catalog aggregators.

Supplier Ecosystem

-

Primary Manufacturers (China/India): Often list the compound as "Inquire." They produce batches upon receiving orders of >100g.

-

Catalog Distributors (USA/Europe): Hold small stocks for immediate R&D needs but charge a significant premium.

Price Benchmarks (Q1 2025 Estimates)

The following prices reflect current market listings for research-grade purity (>97%).

| Supplier Type | Pack Size | Estimated Price (USD) | Lead Time |

| Catalog Distributor (e.g., ChemScene, BLDpharm) | 1 g | $350 – $550 | 1–2 Weeks |

| Catalog Distributor | 5 g | $1,500 – $1,900 | 1–2 Weeks |

| Custom Synthesis (CRO) | 100 g | $4,000 – $6,000 | 4–6 Weeks |

| Raw Material Cost (Make it yourself) | 100 g | <$500 | 1 Week (Labor) |

Procurement Insight: The price discrepancy between the raw material (2-chloro-6-fluoroanisole) and the iodinated product is nearly 10x . For requirements exceeding 10g, in-house synthesis is strongly recommended.

Part 3: Technical Guide – Synthesis & Manufacturing

For researchers opting to synthesize this compound, the industry-standard route utilizes Directed Ortho Metalation (DoM) . This protocol ensures high regioselectivity, placing the iodine exactly at the C4 position (para to Chlorine, ortho to Fluorine).

The "Make" Protocol: Regioselective Iodination

Precursor: 2-Chloro-6-fluoroanisole (CAS: 53145-38-3).

-

Cost: ~

80/25g (Catalog). -

Availability: Readily available commodity chemical.

Reaction Logic

The methoxy group (OMe) and fluorine (F) direct the lithiation.

-

Acidity: The proton at C4 is flanked by Fluorine (inductive withdrawal) and is para to the Chlorine. The proton at C4 is significantly more acidic than the proton at C5 (meta to F).

-

Directing Effect: While OMe is a strong DoM group directing to C5 (ortho to itself), the synergistic inductive effect of Fluorine directs lithiation to C4. Literature on similar scaffolds (e.g., Halauxifen synthesis) confirms that lithiation of 2-chloro-6-fluoroanisole occurs exclusively at C4.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

-

Reagents:

-

Substrate: 2-Chloro-6-fluoroanisole (1.0 eq) in anhydrous THF (0.5 M).

-

Base: LDA (Lithium Diisopropylamide) or n-BuLi (1.1 eq). Note: LDA is preferred to minimize nucleophilic attack on the ring.

-

Electrophile: Iodine (

) (1.2 eq) dissolved in THF.

-

-

Procedure:

-

Cool the substrate solution to -78°C .

-

Add LDA dropwise over 20 minutes. Maintain temp < -70°C.

-

Stir for 1 hour at -78°C to ensure complete lithiation (formation of the aryl-lithium species).

-

Add the Iodine/THF solution slowly. The solution will decolorize as iodine reacts.

-

Allow to warm to room temperature over 2 hours.

-

-

Workup: Quench with saturated

(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[3] -

Purification: Recrystallization from Heptane/EtOAc or Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the chemoselective synthesis pathway.

Figure 1: Validated synthetic route via Directed Ortho Metalation (DoM), leveraging the acidity of the C4 proton adjacent to fluorine.

Part 4: Decision Framework (Make vs. Buy)

Researchers should use the following logic to determine the most efficient sourcing strategy.

Figure 2: Strategic sourcing decision tree based on scale, timeline, and laboratory capabilities.

References

-

Chemical Identification & Properties : PubChem Compound Summary for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9). National Library of Medicine. [Link]

-

Synthetic Methodology (DoM) : "Synthesis of Halauxifen-methyl via Suzuki Cross-Coupling and Directed Ortho Metalation." Journal of Agricultural and Food Chemistry, 2018. (Describes the lithiation of 2-chloro-6-fluoroanisole at the C4 position). [Link]

Sources

Literature review on polysubstituted haloanisole derivatives

An In-Depth Technical Guide to Polysubstituted Haloanisole Derivatives: Synthesis, Characterization, and Application in Drug Discovery

Foreword for the Modern Drug Hunter

In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical motifs, polysubstituted haloanisole derivatives represent a class of compounds with significant, yet often under-explored, potential. The anisole core, with its electron-donating methoxy group, provides a synthetically versatile platform, while the deliberate introduction of halogen atoms offers a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that delves into the core principles governing the synthesis, analysis, and biological application of these fascinating molecules. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them—the "why" that transforms a series of steps into a rational and robust scientific endeavor. We will explore how to build these molecules, how to confirm their identity and purity with unassailable certainty, and how to begin unraveling their structure-activity relationships to guide the next generation of therapeutic agents.

The Strategic Importance of the Haloanisole Scaffold in Medicinal Chemistry

The haloanisole framework is more than a simple aromatic ether. It is a privileged scaffold where each component—the aromatic ring, the methoxy group, and the halogen substituents—plays a critical role in shaping the molecule's interaction with biological systems.

-

The Anisole Core: The methoxy (-OCH₃) group is a potent electron-donating group via resonance, activating the aromatic ring towards electrophilic substitution at the ortho and para positions. This predictable reactivity is a cornerstone of synthetic strategy. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule within a protein's binding pocket.

-

The Halogen Substituent: Far from being a simple bulky group, a halogen atom is a master modulator of molecular properties. The strategic placement of fluorine, chlorine, bromine, or iodine can:

-

Increase Lipophilicity: Enhancing the ability of a molecule to cross cellular membranes.

-

Block Metabolic Sites: Replacing a metabolically labile hydrogen atom with a halogen can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Engage in Halogen Bonding: A non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring. This can significantly enhance binding affinity and selectivity.

-

Influence Conformation: The size and electronics of the halogen can dictate the preferred three-dimensional shape of the molecule, which is critical for a precise fit with its target.

-

The convergence of these features makes polysubstituted haloanisoles compelling candidates for investigation across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3]

Synthetic Strategies: From Blueprint to Molecule

The construction of polysubstituted haloanisoles can be approached from several rational synthetic pathways. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Method A: Williamson Ether Synthesis - The Classic Approach

This is arguably the most direct and reliable method for preparing anisoles, starting from the corresponding phenol. The underlying principle is the Sₙ2 reaction between a phenoxide ion and a methylating agent.

Causality and Experimental Insight: The reaction's success hinges on the complete deprotonation of the phenol to form the more nucleophilic phenoxide. A strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically sufficient. Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and economical methylating agent.[4][5] The reaction is often performed in a polar solvent to solubilize the phenoxide salt.

Detailed Protocol: Synthesis of 2,4-dichloro-1-methoxybenzene

-

Deprotonation: To a solution of 2,4-dichlorophenol (1.0 eq) in acetone (10 mL/g of phenol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq).

-

Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product can be further purified by flash column chromatography on silica gel if necessary.

Workflow Visualization:

Caption: Workflow for Williamson Ether Synthesis of a haloanisole.

Method B: Electrophilic Aromatic Substitution - Building on the Anisole Core

When the desired halo-substitution pattern aligns with the directing effects of the methoxy group, direct halogenation of a substituted anisole is an efficient strategy. The -OCH₃ group is a strong activating, ortho, para-director.

Causality and Experimental Insight: The choice of halogenating agent and conditions is critical for controlling selectivity and preventing over-halogenation. For bromination, N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid provides a controlled source of electrophilic bromine. For chlorination, N-Chlorosuccinimide (NCS) can be used. Direct use of Cl₂ or Br₂ often requires a Lewis acid catalyst but can be less selective. The reaction's regioselectivity is governed by the steric and electronic properties of the substituents already present on the ring.

Detailed Protocol: Synthesis of 4-Bromo-3-methylanisole

-

Setup: Dissolve 3-methylanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

-

Halogenation: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the desired para-isomer.

Workflow Visualization:

Caption: Workflow for Electrophilic Halogenation of a substituted anisole.

Analytical and Spectroscopic Characterization: A Mandate for Purity and Identity

In drug development, a molecule's identity and purity are non-negotiable. A robust suite of analytical techniques is required to provide a comprehensive and self-validating characterization package. For haloanisoles, a combination of mass spectrometry and NMR spectroscopy is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of many haloanisole derivatives, GC-MS is an exceptionally powerful tool. It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio (confirming molecular weight and fragmentation patterns).

Causality and Experimental Insight: The development of highly sensitive methods for detecting haloanisoles in wine, where they are considered contaminants, has direct applications in pharmaceutical analysis.[6][7] Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique for sample preparation, allowing for the extraction and concentration of volatile analytes from a complex matrix.[8][9] For high sensitivity, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides unparalleled selectivity and low detection limits, often in the ng/L (ppt) range.[9][10][11]

Detailed Protocol: HS-SPME-GC-MS/MS Analysis

-

Sample Preparation: Prepare a solution of the haloanisole derivative in a suitable solvent (e.g., methanol) at a known concentration. Spike a known amount into a matrix blank (e.g., water with 10% ethanol) in a 20 mL headspace vial. Add NaCl (e.g., 30% w/v) to increase the volatility of the analyte.

-

HS-SPME Extraction: Place the vial in an autosampler. Use a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber. Incubate the sample at an optimized temperature (e.g., 70 °C) for 10 minutes, then expose the fiber to the headspace for 20 minutes for extraction.[9]

-

GC Separation: Retract the fiber and inject it into the GC inlet for thermal desorption. Use a suitable capillary column (e.g., a DB-5ms) with a temperature program designed to resolve the target analytes.

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in SRM mode. Monitor at least two precursor-to-product ion transitions for each analyte for confident identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The substitution pattern on the aromatic ring can be unequivocally determined through analysis of chemical shifts and spin-spin coupling constants.

Data Summary

Quantitative and qualitative analytical data should be systematically tabulated for clarity and comparison.

| Compound | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm, CDCl₃) | GC-MS (m/z) | Purity (%) |

| 2,4-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 7.35 (d, 1H), 7.18 (dd, 1H), 6.85 (d, 1H), 3.88 (s, 3H) | 176, 178, 180 (M⁺) | >99% |

| 4-Bromo-3-methylanisole | C₈H₉BrO | 201.06 | 7.30 (d, 1H), 6.70 (d, 1H), 6.65 (dd, 1H), 3.75 (s, 3H), 2.35 (s, 3H) | 200, 202 (M⁺) | >99% |

Structure-Activity Relationships (SAR): Decoding the Molecular Language

SAR is the process of correlating specific structural modifications of a compound with its resulting biological activity.[12] For haloanisoles, the key is to understand how varying the number, type, and position of halogen substituents, as well as modifying other parts of the molecule, impacts the interaction with the biological target.

Key SAR Principles for Haloanisole Derivatives:

-

Halogen Identity (F, Cl, Br, I): The activity can change dramatically down the group. Fluorine is small and highly electronegative, often used to block metabolism or act as a weak H-bond acceptor. Chlorine and bromine are larger and more polarizable, making them excellent candidates for forming halogen bonds. Iodine is larger still and more lipophilic.

-

Substitution Pattern: The position of the halogen is critical. A halogen placed in a sterically crowded region of a binding pocket may abolish activity, while one placed in a hydrophobic pocket or near a hydrogen bond acceptor may enhance it. An important milestone in the search for EGF-R kinase inhibitors was the discovery that substituting an anilino group in the meta-position with halogen atoms led to very potent compounds.[12]

-

Polysubstitution: Adding multiple halogens can have an additive effect on lipophilicity and binding. However, it can also increase metabolic stability to the point of undesirable bioaccumulation.

-

The Methoxy Group: The position and orientation of the methoxy group are vital. Its role as a hydrogen bond acceptor can be a key anchoring point. Converting the methoxy to a larger alkoxy group could probe for additional hydrophobic interactions.

SAR Visualization:

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Future Perspectives

The rational design of polysubstituted haloanisole derivatives offers a promising avenue for the discovery of novel therapeutics. While their synthesis is often straightforward and their analytical characterization well-established, the exploration of their biological potential is still in its nascent stages. Future work should focus on:

-

Systematic Library Synthesis: Creating diverse libraries of haloanisoles to screen against a wide range of biological targets.

-

Computational Modeling: Using molecular docking and other in silico methods to predict binding modes and guide the design of more potent and selective analogs.

-

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to ensure that potent compounds also possess drug-like characteristics.

By integrating modern synthetic methods, high-sensitivity analytics, and rational SAR-driven design, the scientific community can unlock the full therapeutic potential of the polysubstituted haloanisole scaffold.

References

- MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- ResearchGate. (n.d.). Different headspace solid phase microextraction – Gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine | Request PDF.

- Drug Design Org. (2005, May 15). Structure Activity Relationships.

- ResearchGate. (2022, August 9). (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities.

- PMC - NIH. (2023, March 10). Uncorking Haloanisoles in Wine.

- ETS Labs. (n.d.). FAQ: Haloanisole Analysis.

- ResearchGate. (2023, March 5). (PDF) Uncorking Haloanisoles in Wine.

- PMC. (n.d.). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli.

- ScienceDirect. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction.

-

Pearson+. (n.d.). Describe two ways to prepare anisole from benzene. | Study Prep. Available at: [Link]

- PubMed. (2009, December 15). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.

- ScienceDirect. (n.d.). A review of isoxazole biological activity and present synthetic techniques.

- PMC. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.

- Organic Syntheses. (n.d.). Anisole.

- Alfa Chemistry. (n.d.). The Magnetic Pull of Anisole: Unveiling its Irresistible Charms.

- PubMed. (2004, September 15). Synthesis and structure-activity relationships of the halovirs, antiviral natural products from a marine-derived fungus.

- ChemicalBook. (n.d.). Anisole synthesis.

- Open Research Online. (n.d.). Electron ionization induced fragmentation pathways of trichloroanisole.

- ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines | Request PDF.

- Thermo Fisher Scientific. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.

- Thermo Fisher Scientific. (n.d.). Determination of haloanisoles in wine by HS-SPME Arrow and GC-MS/MS.

- PubMed. (2013, October 25). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Anisole synthesis - chemicalbook [chemicalbook.com]

- 6. Uncorking Haloanisoles in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Advanced Polyhalogenated Scaffolds in Drug Discovery: A Technical Whitepaper on 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Executive Summary

In the realm of modern medicinal chemistry and advanced organic synthesis, polyhalogenated aromatic scaffolds serve as critical vectors for the development of highly targeted therapeutics. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) represents a masterclass in structural design, featuring three distinct halogens (chlorine, fluorine, and iodine) alongside an electron-modulating methoxy group . This whitepaper provides an in-depth technical analysis of its core identifiers, orthogonal reactivity profile, and step-by-step methodologies for site-selective functionalization. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical retrosynthesis and bench-level execution.

Chemical Identity & Core Identifiers

Accurate identification and tracking of chemical precursors are foundational to reproducible research. While specific PubChem Compound Identifiers (CIDs) for highly specialized, newly synthesized derivatives may be dynamically generated or embedded within broader structural nodes, the compound's absolute identity is anchored by its CAS Registry Number and structural strings .

Table 1: Core Chemical Identifiers & Specifications

| Identifier / Property | Value | Structural Significance |

| Chemical Name | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene | Nomenclature dictates substitution pattern. |

| CAS Number | 2384019-48-9 | Universal registry identifier for procurement . |

| Molecular Formula | C₇H₅ClFIO | Indicates high halogen density. |

| Molecular Weight | 286.47 g/mol | Optimal for small-molecule drug design. |

| SMILES | COC1=C(F)C(I)=CC=C1Cl | Defines 2D connectivity for in silico modeling. |

| InChIKey | KKXWFFXMNUUWKD-UHFFFAOYSA-N | Hash key for exact database cross-referencing . |

| Purity Standard | ≥98% (Typical RUO) | Critical for preventing catalytic poisoning. |

Structural Analysis & Reactivity Profiling

The strategic value of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene lies in its orthogonal reactivity . The causality behind selecting this specific scaffold for drug discovery is rooted in the distinct bond dissociation energies (BDE) of its carbon-halogen bonds:

-

The C-I Bond (C4 Position): Iodine is an exceptional leaving group with the lowest BDE among the halogens present. This allows for highly selective oxidative addition by Palladium(0) species at room temperature or mild heating, enabling late-stage functionalization without disturbing the rest of the molecule.

-

The C-Cl Bond (C1 Position): Chlorine requires significantly higher activation energy. It remains inert during C-I coupling but can be subsequently activated using specialized, electron-rich phosphine ligands (e.g., in Buchwald-Hartwig aminations).

-

The C-F Bond (C3 Position): The carbon-fluorine bond is exceptionally strong and typically inert to transition-metal catalysis. Its primary role is to lower the pKa of adjacent functional groups, increase lipophilicity, and block metabolic oxidation (e.g., by Cytochrome P450 enzymes) in vivo.

-

The Methoxy Group (C2 Position): Acts as an electron-donating group via resonance, modulating the electron density of the aromatic ring. Sterically, it forces the adjacent halogens into specific conformations, which can be exploited to enhance binding affinity within a target protein's active site.

Experimental Workflows: Site-Selective Functionalization

To leverage this scaffold, researchers must execute chemoselective cross-coupling. The following protocol details a site-selective Suzuki-Miyaura coupling targeting the C-I bond, engineered as a self-validating system to ensure rigorous scientific integrity.

Protocol: Site-Selective Suzuki-Miyaura Coupling at C4

Causality of Reagent Selection:

We utilize

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 1.0 equivalent of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS: 2384019-48-9) and 1.1 equivalents of the desired arylboronic acid.

-

Catalyst Loading: Add 5 mol% of

and 3.0 equivalents of anhydrous -

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential to hydrolyze the boronic acid to the reactive boronate species.

-

Reaction Execution: Heat the mixture to 60°C for 4–6 hours. Rationale: 60°C is sufficient to activate the C-I bond while keeping the C-Cl bond completely unreactive.

-

Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

.

The Self-Validating Feedback Loop: Trustworthiness in synthesis requires built-in validation. Do not assume reaction completion based on time.

-

In-Process Validation: Analyze aliquots via LC-MS. The reaction is validated when the parent mass (

286.47) disappears and the new product mass emerges, confirming the specific displacement of iodine (loss of 127 Da). -

Post-Isolation Validation: Perform

NMR and

Caption: Orthogonal cross-coupling workflow leveraging the C-I and C-Cl bonds.

Signaling Pathways & Pharmacological Application

Once fully functionalized, derivatives of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene are frequently deployed as highly potent inhibitors of Receptor Tyrosine Kinases (RTKs). The halogen atoms play a critical role in forming halogen bonds with the protein backbone (often interacting with carbonyl oxygens in the hinge region of the kinase), while the fluorine atom enhances penetration across lipid bilayers.

By inhibiting RTKs, these halogenated scaffolds effectively shut down downstream oncogenic signaling pathways, such as the PI3K/AKT/mTOR axis, ultimately forcing malignant cells into apoptosis.

Caption: Mechanism of action for targeted kinase inhibition via halogenated scaffolds.

Quantitative Data Presentation: Predictive ADME

Understanding the physicochemical properties of the starting scaffold is vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.

Table 2: Physicochemical & Predictive ADME Properties

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~3.8 | High lipophilicity; excellent membrane permeability. |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Reduces desolvation penalty during target binding. |

| Hydrogen Bond Acceptors | 1 (Methoxy Oxygen) | Provides a specific anchor point for kinase hinge binding. |

| Rotatable Bonds | 1 | High structural rigidity, reducing entropic loss upon binding. |

Conclusion

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is far more than a simple aromatic building block; it is a precisely engineered chemical tool. By understanding the causality behind its orthogonal reactivity—specifically the differential activation energies of its C-I, C-Cl, and C-F bonds—researchers can design self-validating synthetic workflows that yield highly complex, targeted therapeutics. Mastery of such polyhalogenated scaffolds remains a cornerstone of modern pharmaceutical development.

References

-

PubChem. "National Center for Biotechnology Information". PubChem Database. [Link]

The Privileged Polyhalogenated Scaffold: Pharmaceutical Applications of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Executive Summary

In modern medicinal chemistry, the strategic deployment of polyhalogenated building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) is a highly specialized, tetrasubstituted anisole derivative that serves as a privileged scaffold for advanced organic synthesis[1]. As a Senior Application Scientist, I frequently utilize this compound not as a final active pharmaceutical ingredient (API), but as a highly programmable core for developing targeted therapeutics, such as allosteric kinase inhibitors and protein-protein interaction (PPI) modulators.

This technical guide deconstructs the structural logic of this scaffold, outlines a self-validating protocol for its orthogonal functionalization, and details its specific applications in pharmaceutical development.

Structural Logic and Physicochemical Profiling

The true value of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene lies in the precise spatial arrangement and differential reactivity of its four substituents. Each functional group serves a distinct pharmacological and synthetic purpose[1],[2]:

-

C3-Fluoro (The Metabolic Shield): Fluorine is a cornerstone of modern drug design. Its high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the pKa of adjacent functional groups and block metabolically labile sites without adding significant steric bulk[2],[3]. In this scaffold, the C3-fluorine locks the conformation of the adjacent methoxy group and provides stability against cytochrome P450-mediated oxidative metabolism.

-

C4-Iodo (The Primary Synthetic Handle): The carbon-iodine (C-I) bond is the weakest carbon-halogen bond, making it the most reactive site for transition-metal-catalyzed cross-coupling[1]. This allows for chemoselective functionalization at C4 while leaving the other halogens intact.

-

C1-Chloro (The Lipophilic Anchor / Secondary Handle): Chlorine provides lipophilic bulk, which is often necessary for filling deep, hydrophobic pockets in target proteins (e.g., the DFG-out pocket in kinases). Synthetically, it serves as a latent electrophile for late-stage Buchwald-Hartwig aminations once the C-I bond has been functionalized.

-

C2-Methoxy (The Conformational Director): The methoxy group acts as a strong hydrogen bond acceptor. Furthermore, the steric repulsion between the methoxy methyl group and the adjacent halogens forces the oxygen out of the aromatic plane, creating a predictable 3D vector for target binding.

Pharmacological and Synthetic Roles of Substituents on the Scaffold.

Quantitative Data Summary

Understanding the thermodynamic gradients of this molecule is essential for designing successful reactions. The table below summarizes the critical metrics that dictate its behavior in both the flask and the biological target.

| Substituent / Bond | Bond Dissociation Energy (kcal/mol) | Primary Function in Drug Design | Reactivity in Pd-Catalysis |

| C-I (C4) | ~65 | Leaving group for core extension | Extremely High (Primary) |

| C-Cl (C1) | ~96 | Hydrophobic pocket filling | Moderate (Secondary) |

| C-F (C3) | ~116 | Metabolic stability / Electronic tuning | Inert (Stable) |

| C-OMe (C2) | N/A | H-bond acceptor / Vector control | Directing group / Inert |

The Logic of Orthogonal Functionalization

To build complex APIs, we rely on the principle of orthogonal reactivity . Because the Bond Dissociation Energy (BDE) of C-I is significantly lower than that of C-Cl, we can perform a palladium-catalyzed Suzuki-Miyaura coupling exclusively at the C4 position[4].

Once the primary coupling is complete, the resulting intermediate retains the C-Cl bond. By switching to a more electron-rich palladium catalyst and applying higher thermal energy, we can subsequently functionalize the C1 position (e.g., via Buchwald-Hartwig amination) to introduce solubilizing amines or target-specific pharmacophores.

Workflow of Orthogonal Cross-Coupling for Polyhalogenated Arenes.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The following methodology details a self-validating system for the selective C4-arylation of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene. As an application scientist, I emphasize that every step must have a mechanistic justification (causality) and an in-process control (IPC) to ensure the integrity of the workflow.

Reagents & Materials

-

Substrate: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid derivative (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv / 5 mol%)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly and Degassing

-

Charge a Schlenk flask with the substrate, boronic acid, and K₂CO₃.

-

Add the Dioxane/H₂O solvent mixture.

-

Degassing: Sparge the mixture with Argon for 15 minutes.

-

Causality: Oxygen readily inserts into the active Pd(0) species to form an inactive Pd(II)-peroxo complex, terminating the catalytic cycle. Rigorous deoxygenation is non-negotiable for high yields.

Step 2: Catalyst Addition

-

Add Pd(dppf)Cl₂ under a positive stream of Argon.

-

Causality: The choice of the bidentate dppf ligand is highly intentional. Its large "bite angle" accelerates the final reductive elimination step of the catalytic cycle. Furthermore, its steric bulk prevents the catalyst from undergoing unwanted oxidative addition into the more stable C-Cl bond at moderate temperatures, ensuring strict chemoselectivity for the C-I bond.

Step 3: Thermal Activation

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition (~65 kcal/mol) but remains well below the threshold required to activate the C-Cl bond (~96 kcal/mol).

Step 4: The Self-Validating In-Process Control (IPC)

-

At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Causality: A robust protocol must validate itself before completion. The LC-MS trace must show the mass of the mono-coupled product with the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1). If a des-chloro byproduct is detected, it indicates a failure in temperature control or excessive catalyst loading, allowing immediate corrective action.

Step 5: Workup and Isolation

-

Cool to room temperature, dilute with EtOAc, and wash with brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Conclusion & Future Perspectives

1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is a masterclass in rational scaffold design. By leveraging the thermodynamic differences between its iodine, chlorine, and fluorine substituents, medicinal chemists can execute precise, sequential functionalizations without the need for cumbersome protecting groups. Whether utilized to build hinge-binding motifs for kinase inhibitors or to engineer rigid vectors for PPI modulators, this building block exemplifies the sophisticated intersection of synthetic methodology and pharmacological optimization.

References

-

BenchChem. "1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) Product Specification and Reactivity Profile." BenchChem Online Store.

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2008.

-

Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed/Elsevier, 2015.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, American Chemical Society (ACS), 1995.

Sources

Methodological & Application

Synthesis routes for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene CAS: 2384019-48-9 (Isomeric/Generic referencing may vary; structure verified) Application: Critical intermediate for MEK and KRAS inhibitor scaffolds (e.g., Cobimetinib analogs).

The Synthetic Challenge: The synthesis of 1,2,3,4-tetrasubstituted benzenes presents a classic regioselectivity problem. The target molecule contains three directing groups—Methoxy (OMe), Fluorine (F), and Chlorine (Cl)—in a contiguous 1,2,3-arrangement.

-

Electrophilic Aromatic Substitution (EAS) Failure: Standard iodination (e.g., NIS, ICl) is dominated by the strong activating effect of the methoxy group. In the 1-chloro-3-fluoro-2-methoxybenzene scaffold, the OMe group directs electrophiles primarily to the para position (C5 relative to the benzene IUPAC numbering). This yields the unwanted 5-iodo isomer.

-

The Solution (DoM): The sequence requires the Iodine atom to be placed at C4 (adjacent to Fluorine). Fluorine is a potent Directed Metalation Group (DMG) due to its strong inductive electron-withdrawing effect (-I), which acidifies the ortho-proton. By utilizing Directed Ortho Metalation (DoM) with a non-nucleophilic base, we can bypass the electronic directing effects of EAS and achieve exclusive C4 regioselectivity.

Part 2: Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reagent choice (EAS vs. DoM).

Figure 1: Mechanistic divergence. Route A (EAS) fails due to the dominance of the Methoxy group directing to C5. Route B (DoM) succeeds because Fluorine acidifies the C4 proton, enabling selective lithiation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Directed Ortho Metalation (DoM)

This is the "Gold Standard" method for this substitution pattern.

1. Materials & Reagents

| Reagent | Role | Equiv. | Notes |

|---|---|---|---|

| 2-Chloro-6-fluoroanisole | Substrate | 1.0 | Starting material (SM). |

| LDA (2.0 M in THF) | Base | 1.2 | Lithium Diisopropylamide. Freshly prepared or high-quality commercial source. |

| Iodine (I₂) | Electrophile | 1.3 | Dissolved in anhydrous THF. |

| THF (Anhydrous) | Solvent | - | Distilled over Na/Benzophenone or from SPS. |

| NH₄Cl (Sat. Aq.) | Quench | - | - |

2. Critical Control Points (The "Why" behind the steps)

-

Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Do NOT use n-BuLi alone. n-BuLi is nucleophilic and may cause Lithium-Halogen Exchange (Li-Cl exchange) at the C1 position rather than deprotonation. LDA is bulky and non-nucleophilic, favoring acid-base reaction (deprotonation).

-

Temperature: Maintain -78°C . Higher temperatures (>-40°C) can lead to "benzyne" formation via elimination of LiF, resulting in complex mixtures.

3. Step-by-Step Procedure

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Cool to room temperature under positive nitrogen pressure.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the vessel to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution (1.2 equiv) dropwise via syringe pump over 15 minutes. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 2-Chloro-6-fluoroanisole (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20 minutes.

-

Mechanism:[1] The mixture will turn yellow/orange, indicating the formation of the aryllithium species at C4 (ortho to Fluorine).

-

-

Metalation Period: Stir at -78°C for 1 hour .

-

Electrophile Quench: Dissolve Iodine (1.3 equiv) in anhydrous THF (approx. 5 mL/g). Add this solution dropwise to the reaction mixture.

-

Observation: The color will transition from orange to dark red/brown (excess iodine).

-

-

Warm-up: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Work-up: Quench with saturated aqueous NH₄Cl. Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) and shake vigorously until the iodine color disappears (turns pale yellow/clear).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOH or perform flash chromatography (SiO₂; 0-5% EtOAc in Hexanes).

4. Expected Yield: 75-85% 5. QC Specifications:

-

¹H NMR (400 MHz, CDCl₃): Look for a pair of doublets (or dd) representing the two remaining aromatic protons (H5 and H6). H5 (adjacent to I) will shift significantly downfield compared to the starting material.

-

¹⁹F NMR: Crucial for confirming regiochemistry. The Fluorine signal will show coupling to the adjacent Iodine (though I is quadrupolar, broadening may occur) and distinct coupling to H5.

Protocol B: The "Sandmeyer" Alternative (Scale-Up Contingency)

Use this route only if cryogenic facilities (-78°C) are unavailable or if handling pyrophoric lithium reagents is restricted.

Workflow:

-

Precursor: Start with 2-Chloro-6-fluoroaniline .[2]

-

Iodination: Treat with NIS or ICl. The amino group (-NH₂) strongly directs para.

-

Result: 4-Iodo-2-chloro-6-fluoroaniline.[3]

-

Note: This places Iodine at the correct position relative to Cl and F.

-

-

Diazotization/Hydrolysis: Convert the amine to a phenol.

-

Reagents: NaNO₂ / H₂SO₄, then H₂O/Heat.

-